
(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(4-fluorophenyl)methanone
描述
(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(4-fluorophenyl)methanone: is an organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups, and a phenyl ring substituted with a fluorine atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(4-fluorophenyl)methanone typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with 4-fluorobenzoyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine atom on the pyridine ring.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under mild conditions.
Major Products Formed:
Substitution Reactions: Products with different substituents replacing the chlorine atom.
Oxidation and Reduction Reactions: Products with altered oxidation states of the functional groups.
Coupling Reactions: More complex molecules with extended aromatic systems.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, the compound can be used as a probe to study the interactions of pyridine-containing molecules with biological targets. Its fluorine and chlorine substituents can enhance its binding affinity and selectivity for certain enzymes or receptors.
Medicine: The compound has potential applications in the development of new pharmaceuticals. Its unique structure can be exploited to design drugs with improved efficacy and reduced side effects.
Industry: In the agrochemical industry, the compound can be used as a precursor for the synthesis of herbicides, insecticides, and fungicides. Its stability and reactivity make it a valuable component in the formulation of crop protection agents.
作用机制
The mechanism of action of (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(4-fluorophenyl)methanone involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s fluorine and chlorine substituents can enhance its binding affinity and selectivity, leading to the inhibition or activation of the target’s biological function. The exact pathways involved depend on the specific application and target of the compound.
相似化合物的比较
3-Chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of the target compound.
4-Fluorobenzoyl Chloride: Another precursor used in the synthesis.
2-Chloro-5-(trifluoromethyl)pyridine: A structurally similar compound with different substitution patterns.
Uniqueness: The unique combination of chlorine, trifluoromethyl, and fluorophenyl substituents in (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(4-fluorophenyl)methanone imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and agrochemicals.
属性
IUPAC Name |
[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-(4-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClF4NO/c14-10-5-8(13(16,17)18)6-19-11(10)12(20)7-1-3-9(15)4-2-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHBSEZENNVDFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClF4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


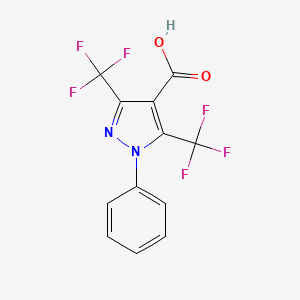
![3,6-Dichloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1459300.png)
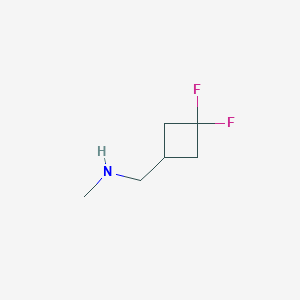

![5-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid](/img/structure/B1459303.png)
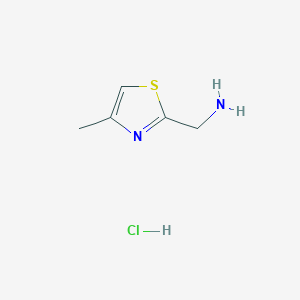
![2-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridine dihydrochloride](/img/structure/B1459307.png)
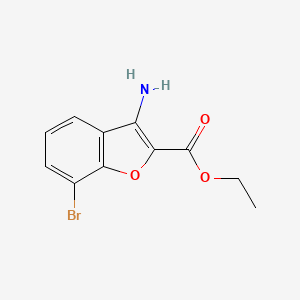
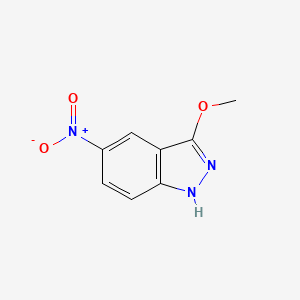

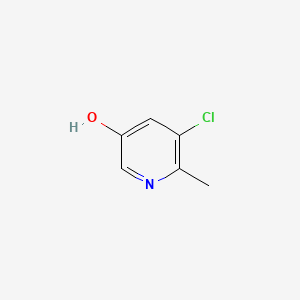
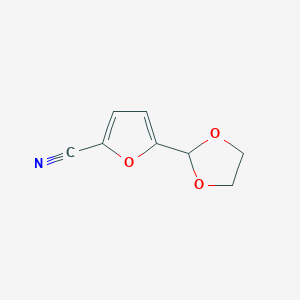
![3-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1459321.png)
![5-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid](/img/structure/B1459322.png)
